1,3-Di-HABA Kanamycin A

Content Navigation

Facing resistance in APH(3')-positive pathogens? Kanamycin A fails due to enzymatic phosphorylation. 1,3-Di-HABA Kanamycin A, featuring two (S)-4-amino-2-hydroxybutyryl side chains, sterically protects the 3'-OH group, restoring ribosomal inhibition. Use it for accurate susceptibility testing and resistance mechanism studies where standard aminoglycosides are inactivated. As Amikacin EP Impurity B, it also serves as a certified reference standard for analytical method validation (HPLC/LC-MS). Supplied with full characterization, in stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

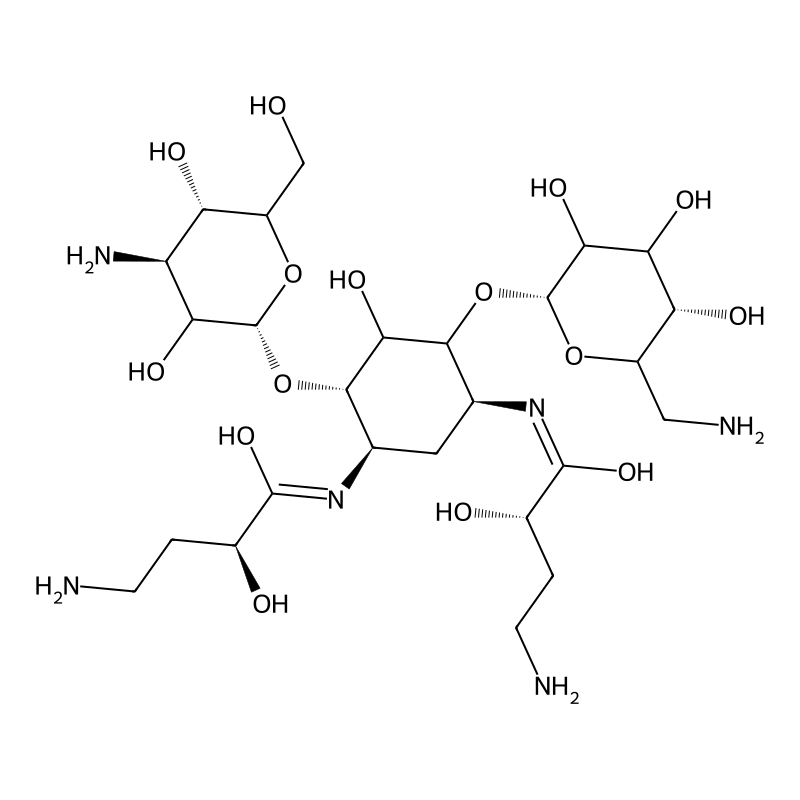

1,3-Di-HABA Kanamycin A is a structurally modified derivative of the broad-spectrum aminoglycoside antibiotic, Kanamycin A. Like its parent compound, it belongs to a class of antibiotics that function by irreversibly binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. The key feature of this compound is the addition of two (S)-4-amino-2-hydroxybutyryl (HABA) side chains, a modification designed to counter specific, widespread mechanisms of bacterial resistance to traditional aminoglycosides.

Procurement Fit

References

- [1] Shakil, S., & Khan, A. U. (2014). Aminoglycoside resistance mechanisms. Penn State Research Database.

- [2] CymitQuimica. (n.d.). CAS 927821-99-6: 1,3-Di-HABA KanaMycin A. Retrieved from https://www.cymitquimica.com/cas/927821-99-6

- [3] Peverelli, M., et al. (2025). Structural and molecular basis of resistance to aminoglycoside antibiotics by APH(3')-IIb from Pseudomonas aeruginosa. bioRxiv.

- [21] Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from https://www.creative-diagnostics.com/blog/a-comprehensive-guide-to-kanamycin/

Direct substitution with the parent compound, Kanamycin A, is ineffective in specific and clinically relevant contexts. The most common form of resistance against Kanamycin A in many Gram-negative and Gram-positive bacteria is enzymatic inactivation via aminoglycoside phosphotransferases (APHs), particularly APH(3') enzymes. These enzymes phosphorylate the 3'-hydroxyl group of Kanamycin A, rendering it unable to bind to its ribosomal target. The HABA modification, as seen in the related drug Amikacin, sterically hinders access to this hydroxyl group, protecting the molecule from inactivation. Therefore, for any research involving bacterial strains that express APH(3') enzymes, Kanamycin A is not a viable or cost-effective substitute as it will exhibit significantly reduced or no activity.

Substitution Risk

References

- [1] Shakil, S., & Khan, A. U. (2014). Aminoglycoside resistance mechanisms. Penn State Research Database.

- [3] Peverelli, M., et al. (2025). Structural and molecular basis of resistance to aminoglycoside antibiotics by APH(3')-IIb from Pseudomonas aeruginosa. bioRxiv.

- [6] Li, Y., et al. (2024). APH(3')-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate. Frontiers in Microbiology, 15, 1410405.

APH Enzyme Resistance

The primary procurement justification for this compound over Kanamycin A is its inherent resistance to a common class of inactivating enzymes. The parent compound, Kanamycin A, is a known substrate for APH(3') phosphotransferases, which are prevalent in resistant clinical isolates. The addition of an L-HABA group at the N1 position, a modification structurally related to the N1,N3-di-HABA structure of this compound, is documented to prevent phosphorylation by APH(3')-IIb due to steric hindrance, thereby preserving the antibiotic's ability to bind to its ribosomal target. While Kanamycin A is readily inactivated, 1,3-Di-HABA Kanamycin A is designed to remain active.

| Evidence Dimension | Susceptibility to Enzymatic Inactivation by APH(3') Enzymes |

| Target Compound Data | Resistant to phosphorylation due to steric hindrance from HABA groups. |

| Comparator Or Baseline | Kanamycin A: Readily phosphorylated and inactivated by APH(3') enzymes. |

| Quantified Difference | Qualitative but mechanistically defined: Active vs. Inactive. |

| Conditions | In the presence of bacteria expressing APH(3') aminoglycoside-modifying enzymes. |

This makes the compound effective for research on clinically relevant resistant pathogens where Kanamycin A would fail, preventing wasted resources and failed experiments.

Amikacin EP Impurity B Reference Standard

This compound is formally recognized and sold as Amikacin EP Impurity B, a reference standard for pharmaceutical quality control. In the synthesis of the critical antibiotic Amikacin, 1,3-Di-HABA Kanamycin A is a known process-related impurity. Regulatory guidelines require pharmaceutical manufacturers to identify and quantify such impurities to ensure the safety and efficacy of the final drug product. Therefore, a high-purity source of this specific molecule is not interchangeable with other aminoglycosides for this application.

| Evidence Dimension | Suitability as a Pharmacopeial Impurity Reference Standard for Amikacin |

| Target Compound Data | Serves as the specific, named Amikacin EP Impurity B required for analytical method validation and quality control. |

| Comparator Or Baseline | Any other aminoglycoside (e.g., Kanamycin A, Amikacin): Cannot be used to identify or quantify this specific impurity. |

| Quantified Difference | Absolute requirement; no other compound can serve this specific analytical function. |

| Conditions | Analytical testing (e.g., HPLC) during the quality control of Amikacin drug substance or product manufacturing. |

For laboratories involved in pharmaceutical manufacturing or regulatory submission for Amikacin, procuring this exact compound is a non-negotiable requirement for method validation and batch release.

Kanamycin-Resistant Strain Testing

This compound is the right choice for antimicrobial susceptibility testing (AST) and mechanism-of-action studies involving bacterial isolates known or suspected to harbor APH(3')-type resistance genes. Its structural design allows for the effective inhibition of protein synthesis in pathogens where Kanamycin A would be enzymatically neutralized.

Pharmaceutical QC and Analytical Development

As a certified impurity standard (Amikacin EP Impurity B), this compound is essential for any laboratory developing or validating analytical methods (e.g., HPLC, LC-MS) for the purity assessment of Amikacin sulfate. It serves as the reference marker to ensure that manufacturing processes are controlled and the final drug product meets strict pharmacopeial limits.

Aminoglycoside Derivative Synthesis Reference

Serves as a well-characterized starting point or reference compound for medicinal chemistry campaigns aimed at developing next-generation aminoglycosides. The di-substituted HABA structure provides a unique scaffold for further modification to explore structure-activity relationships against a broader range of resistant bacteria.

Application Fit Matrix

References

XLogP3

Explore Compound Types